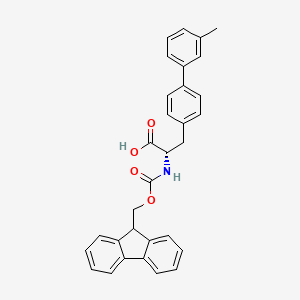

Fmoc-4-(3-methylphenyl)-L-phenylalanine

Description

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(3-methylphenyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NO4/c1-20-7-6-8-23(17-20)22-15-13-21(14-16-22)18-29(30(33)34)32-31(35)36-19-28-26-11-4-2-9-24(26)25-10-3-5-12-27(25)28/h2-17,28-29H,18-19H2,1H3,(H,32,35)(H,33,34)/t29-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODLLOHYBJRFAM-LJAQVGFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Fmoc 4 3 Methylphenyl L Phenylalanine

Precursor Synthesis and Stereoselective Preparation of 4-(3-methylphenyl)-L-phenylalanine Scaffolds

The creation of the 4-(3-methylphenyl)-L-phenylalanine backbone with the correct stereochemistry is a critical first step. This involves leveraging existing chirality or inducing it through asymmetric methods.

Chiral Pool Approaches in Stereoselective Amino Acid Synthesis

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.comwikipedia.org Naturally occurring α-amino acids are particularly useful due to their diverse functional groups and commercial availability in both enantiopure forms. mdpi.combaranlab.org This strategy is highly attractive for establishing key stereocenters in the synthesis of complex molecules. mdpi.com By starting with a molecule that already possesses the desired chirality, the number of synthetic steps can be reduced, and the need for challenging enantioselective reactions or resolutions can be avoided. wikipedia.org For the synthesis of 4-(3-methylphenyl)-L-phenylalanine, a common L-amino acid could serve as the chiral template, with the 3-methylphenyl group being introduced through subsequent chemical modifications.

Asymmetric Synthesis Techniques for Aryl-Substituted Amino Acids

Asymmetric synthesis offers a powerful alternative for creating aryl-substituted amino acids like 4-(3-methylphenyl)-L-phenylalanine, especially when a suitable chiral pool starting material is unavailable. nih.govacs.org These methods construct the chiral center during the synthesis, often with high enantioselectivity.

One notable approach involves the tandem N-alkylation/π-allylation of α-iminoesters. nih.gov This method allows for the asymmetric synthesis of α-allyl-α-aryl amino acids, where the aryl group can be varied. nih.gov While this specific example generates an α,α-disubstituted amino acid, the underlying principles of generating a chiral center with an aryl substituent are relevant. The process involves an umpolung N-alkylation of an α-iminoester with a Grignard reagent, which creates an enolate in situ that can then undergo asymmetric allylic alkylation. nih.gov

Another technique is the diastereoselective addition of Schöllkopf's bislactim ether to arynes. beilstein-journals.org This method has been used to synthesize α-aryl amino acids with moderate to high enantioselectivities. beilstein-journals.org The aryne, generated in situ, undergoes nucleophilic attack by the bislactim ether, followed by protonation to yield the desired α-aryl amino acid derivative. beilstein-journals.org

Biocatalytic methods also present a promising avenue for the asymmetric synthesis of N-aryl-functionalized amino acids. acs.org For instance, enzymes like EDDS lyase can catalyze the addition of arylamines to fumarate (B1241708) with high conversion rates and excellent enantiomeric excess. acs.org

The table below summarizes key aspects of these asymmetric synthesis techniques.

| Technique | Key Features | Reported Enantioselectivity | Reference |

| Tandem N-alkylation/π-allylation | Three-component coupling of α-iminoesters, Grignard reagents, and an allylating agent. nih.govacs.org | High | nih.gov |

| Schöllkopf's bislactim ether addition to arynes | Diastereoselective addition to substituted arynes. beilstein-journals.org | Moderate to High | beilstein-journals.org |

| Biocatalytic hydroamination | Enzymatic addition of arylamines to fumarate. acs.org | >99% ee | acs.org |

Strategies for Orthogonal Protection during Side Chain Elaboration

During the synthesis of complex molecules like peptides, protecting groups are essential to prevent unwanted side reactions. biosynth.comresearchgate.net The concept of orthogonality is crucial, meaning that different protecting groups can be removed selectively without affecting others. iris-biotech.de This allows for the precise and controlled modification of various functional groups within a molecule. iris-biotech.de

In the context of synthesizing the 4-(3-methylphenyl)-L-phenylalanine precursor, if other reactive functionalities are present on the aryl ring or in the starting materials, orthogonal protecting groups would be necessary. For instance, if a hydroxyl or carboxyl group were present on the 3-methylphenyl ring, it would need to be protected during the steps involving the amino and carboxyl groups of the amino acid. The choice of protecting group would depend on its stability to the reaction conditions used for subsequent transformations and its selective removal at the appropriate stage.

Common orthogonal protecting group strategies in peptide synthesis include the Fmoc/tBu and Boc/Bzl combinations. biosynth.comresearchgate.net The Fmoc group is base-labile, while the tert-butyl (tBu) group is acid-labile, making them an orthogonal pair. biosynth.comiris-biotech.de This principle of using protecting groups with different lability allows for the sequential deprotection and functionalization of a molecule.

Fmoc Protection Chemistry for N-alpha Amine Functionality

Once the 4-(3-methylphenyl)-L-phenylalanine scaffold is synthesized, the N-alpha amine group is protected with the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its facile removal with a mild base, typically piperidine (B6355638). wikipedia.orgaltabioscience.com

Optimization of Fmoc-Introduction Conditions

The introduction of the Fmoc group is typically achieved by reacting the amino acid with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org The reaction is generally carried out in the presence of a weak base, like sodium bicarbonate or sodium carbonate, in an aqueous-organic solvent mixture.

Several factors can be optimized to ensure high yields and purity of the Fmoc-protected amino acid:

Reagent Choice: Fmoc-OSu is often preferred over Fmoc-Cl as it is more stable and the reaction conditions are easier to control, leading to fewer side reactions.

Solvent System: The reaction is often performed in a mixture of an organic solvent (like dioxane or acetone) and water to dissolve both the amino acid and the Fmoc reagent.

Base: A mild base is crucial to neutralize the acid formed during the reaction and to deprotonate the amino group, facilitating nucleophilic attack.

Temperature and Reaction Time: These parameters are optimized to ensure complete reaction without promoting side reactions.

Prevention of Side Reactions: A common side reaction during Fmoc protection is the formation of dipeptides. omizzur.comnih.gov This can be minimized by using silylation agents like trimethylsilyl (B98337) chloride (TMS-Cl) to temporarily protect the carboxylic acid group, preventing its activation and subsequent reaction with another amino acid molecule. nih.govgoogle.com Ultrasound irradiation has also been reported as a greener and more efficient method for N-Fmoc protection, often proceeding without the formation of side products. scielo.br

Comparative Analysis of Fmoc Protection Methods

Different reagents and conditions for Fmoc protection offer various advantages and disadvantages. The choice of method often depends on the specific amino acid, the desired scale of the reaction, and purity requirements.

| Method | Reagent | Typical Conditions | Advantages | Disadvantages | Reference |

| Schotten-Baumann | Fmoc-Cl | Aqueous sodium carbonate or bicarbonate | Readily available reagent | Can lead to dipeptide formation. omizzur.com Fmoc-Cl is less stable. omizzur.com | wikipedia.org |

| Fmoc-OSu Method | Fmoc-OSu | Aqueous sodium carbonate or bicarbonate, or triethylamine (B128534) in acetonitrile/water | Easier to control, fewer side reactions than Fmoc-Cl. | --- | wikipedia.orggoogle.com |

| Silylation-Assisted Method | Fmoc-Cl with TMS-Cl | Anhydrous conditions, e.g., methylene (B1212753) chloride with a non-nucleophilic base | Suppresses dipeptide formation, leading to higher purity. omizzur.comnih.gov | Requires anhydrous conditions and an additional silylation step. google.com | google.com |

| Fmoc-N3 Method | Fmoc-N3 | Sodium bicarbonate in aqueous dioxane | Fmoc-N3 is a stable reagent. omizzur.com | Azide reagents can be hazardous. | wikipedia.org |

| Ultrasound-Assisted | Fmoc-Cl | Neat conditions, room temperature | Fast, efficient, eco-friendly, minimizes side products. scielo.br | Requires specialized equipment. | scielo.br |

Regioselective Introduction of the 3-Methylphenyl Moiety onto the Phenylalanine Side Chain

A key challenge in the synthesis of Fmoc-4-(3-methylphenyl)-L-phenylalanine lies in the precise introduction of the 3-methylphenyl group at the 4-position of the phenylalanine ring. This is typically achieved through cross-coupling reactions on a suitably protected and functionalized phenylalanine precursor.

Cross-Coupling Reactions for Aryl-Aryl Bond Formation (e.g., Suzuki, Heck) on Phenylalanine Precursors

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki and Heck reactions, in particular, have been widely adapted for the modification of amino acids. researchgate.netnih.gov

The Suzuki-Miyaura coupling is a versatile method for generating biaryl compounds and has been successfully applied to the synthesis of modified phenylalanine peptides. researchgate.netnih.gov This reaction typically involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, a common strategy involves the coupling of a protected 4-halo-L-phenylalanine derivative, such as Fmoc-4-iodo-L-phenylalanine, with 3-methylphenylboronic acid.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

| Phenylalanine Precursor | Fmoc-4-iodo-L-phenylalanine |

| Coupling Partner | 3-Methylphenylboronic acid |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ |

| Solvent | Toluene/Water, Dioxane/Water, or DMF |

| Temperature | 80-110 °C |

| Typical Yield | 70-95% |

The Heck reaction , another palladium-catalyzed process, couples an unsaturated halide with an alkene. In the context of synthesizing the target compound, this would involve reacting a protected 4-halo-L-phenylalanine with 3-methylstyrene. While less commonly reported for this specific transformation, the Heck reaction offers an alternative route for aryl-aryl bond formation.

Table 2: Postulated Conditions for Heck Coupling

| Parameter | Condition |

| Phenylalanine Precursor | Fmoc-4-bromo-L-phenylalanine |

| Coupling Partner | 3-Methylstyrene |

| Catalyst | Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., P(o-tolyl)₃) |

| Base | Triethylamine or K₂CO₃ |

| Solvent | DMF or Acetonitrile |

| Temperature | 100-140 °C |

| Potential Yield | Moderate to good |

Alternative Carbon-Carbon Bond Formation Methodologies

Beyond the Suzuki and Heck reactions, other cross-coupling methodologies can be employed for the synthesis of 4-aryl-L-phenylalanine derivatives. These include the Negishi, Stille, and Kumada couplings, each offering distinct advantages in terms of substrate scope and reaction conditions.

The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and functional group tolerance. rsc.orgresearchgate.net For the synthesis of this compound, this would involve the reaction of a protected 4-halo-L-phenylalanine with a (3-methylphenyl)zinc halide.

The Stille reaction employs an organotin compound to couple with an organic halide. wikipedia.orgorganic-chemistry.org While effective, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org However, it remains a valuable tool for the synthesis of complex molecules. numberanalytics.comlibretexts.org

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, typically catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This method is economically advantageous due to the ready availability of Grignard reagents. organic-chemistry.org

Table 3: Overview of Alternative Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

| Negishi | Organozinc | Palladium or Nickel | High reactivity, good functional group tolerance |

| Stille | Organotin | Palladium | Stable organometallic reagents, but toxic |

| Kumada | Grignard (Organomagnesium) | Nickel or Palladium | Economical, readily available reagents |

Scale-Up Synthesis Methodologies and Efficiency Enhancements

For cross-coupling reactions like the Suzuki-Miyaura coupling, several factors are critical for successful scale-up:

Catalyst Selection and Loading: Utilizing highly active catalysts at low loadings is economically and environmentally beneficial.

Solvent Choice: The use of safer, more environmentally benign solvents is preferred. In some cases, reactions can be performed in water using surfactants.

Process Control: Careful monitoring of reaction parameters such as temperature, pressure, and stirring rate is essential for consistent results.

Purification: Developing efficient and scalable purification methods, such as crystallization, is crucial for obtaining the final product with the required purity.

Recent advancements in continuous flow chemistry and the use of immobilized catalysts are also being explored to enhance the efficiency and safety of large-scale synthesis.

Novel One-Pot Synthesis Approaches for Derivatives

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offers significant advantages in terms of efficiency and waste reduction. For the synthesis of derivatives of this compound, one-pot methodologies can be envisioned for further functionalization.

For instance, a one-pot approach could be developed to first perform the Suzuki-Miyaura coupling to generate the biaryl scaffold, followed by a subsequent reaction to modify the methyl group on the newly introduced ring or to functionalize the carboxylic acid moiety. Research into one-pot syntheses of unsymmetrical biaryls and the direct conversion of N-protected amino acids into various derivatives provides a foundation for developing such strategies. acs.orgnih.gov

Fmoc 4 3 Methylphenyl L Phenylalanine As a Versatile Building Block in Complex Chemical Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the predominant method for Solid-Phase Peptide Synthesis (SPPS), prized for its mild reaction conditions. The integration of sterically demanding building blocks like Fmoc-4-(3-methylphenyl)-L-phenylalanine into standard SPPS protocols requires careful consideration of reaction parameters to ensure efficient and high-fidelity peptide assembly.

The incorporation of this compound presents a challenge due to the steric hindrance imposed by its bulky side chain. This bulkiness can impede the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support, leading to slower reaction kinetics and reduced coupling efficiencies compared to smaller, proteinogenic amino acids.

Research on sterically similar amino acids demonstrates that coupling times may need to be extended significantly. While a standard amino acid might achieve >99% coupling in 30-60 minutes, bulky residues can require several hours or even double-coupling cycles. The choice of activating agent is also crucial. High-potency uronium or phosphonium (B103445) salt reagents, such as HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), combined with an additive like HOBt (Hydroxybenzotriazole) or Oxyma, are often employed to maximize acylation efficiency.

Below is a representative table illustrating how coupling conditions can be adjusted to incorporate a sterically hindered amino acid, based on general principles of SPPS.

| Parameter | Standard Amino Acid (e.g., Fmoc-Ala-OH) | Bulky Amino Acid (e.g., this compound) |

| Coupling Reagent | DIC/HOBt | HATU/DIPEA |

| Equivalents (AA:Activating Agent:Base) | 3:3:3 | 4:4:8 |

| Coupling Time | 1 hour | 2 - 4 hours |

| Cycles | 1 | 1-2 (Double Coupling) |

| Qualitative Monitoring | Negative Ninhydrin test after 1 hr | Negative Ninhydrin test after 2-4 hrs |

This table presents generalized data for illustrative purposes, reflecting common strategies for difficult couplings in SPPS.

The primary challenge in incorporating this compound is overcoming the steric hindrance from its biaryl-like side chain. This can lead to incomplete coupling reactions, resulting in the formation of deletion sequences where the intended amino acid is missing from the final peptide. Another potential issue is aggregation of the growing peptide chain on the resin, which can be exacerbated by the presence of multiple hydrophobic and bulky residues, further blocking access to reactive sites.

To address these challenges, several optimization strategies are employed:

Enhanced Activation: Utilizing stronger activating reagents like HATU or HCTU is common. These reagents form highly reactive esters that can overcome the steric barrier more effectively than carbodiimide-based activators like DCC or DIC.

Extended Reaction Times and Double Coupling: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours) or performing the coupling step twice (double coupling) can help drive the reaction to completion.

Microwave-Assisted SPPS: The use of microwave energy can accelerate the kinetics of both the deprotection and coupling steps, often reducing reaction times from hours to minutes and improving yields for difficult sequences.

Choice of Resin and Solvent: Using a low-density resin or a resin with a flexible linker, such as a PEG (Polyethylene glycol) based resin, can improve solvation of the peptide chain and reduce aggregation. The choice of solvent can also be critical, with alternatives like N-methyl-2-pyrrolidone (NMP) sometimes offering superior performance to the more common Dimethylformamide (DMF).

Capping: After the coupling step, any unreacted free amines can be permanently blocked or "capped" by acetylation, typically using acetic anhydride. This prevents the formation of deletion sequences, simplifying the purification of the target peptide.

The purity profile of the crude peptide, as typically analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), will reflect these challenges. A synthesis with optimized protocols for the bulky residue will show a dominant peak for the target peptide and minimal shoulder peaks or adjacent peaks corresponding to impurities. Conversely, a non-optimized synthesis will result in a complex chromatogram with multiple peaks of significant intensity, complicating purification and drastically reducing the isolated yield of the desired product. The increased hydrophobicity of the 4-(3-methylphenyl)-L-phenylalanine residue can also alter the retention time of the peptide, which must be accounted for in purification method development.

Application in Solution-Phase Peptide Synthesis Methodologies

While SPPS is the dominant technique, solution-phase synthesis remains relevant, particularly for the large-scale production of shorter peptides or for fragments used in convergent synthesis strategies. In solution-phase synthesis, this compound can be coupled using standard peptide coupling reagents. However, the challenges of steric hindrance remain. Purifying the intermediate products after each coupling step can be complicated by the greasy, hydrophobic nature of the protected amino acid, often requiring chromatographic purification, which can be time-consuming. Despite this, solution-phase methods offer the advantage of easier characterization of intermediates, ensuring the integrity of the building block at each stage before proceeding.

Design and Synthesis of Peptidomimetics and Constrained Peptide Analogues Utilizing the Compound

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. The unique structure of 4-(3-methylphenyl)-L-phenylalanine makes it an excellent tool for this purpose. By replacing a natural amino acid like phenylalanine or tyrosine with this building block, researchers can introduce a bulky, conformationally restricting element.

This side chain can be used to:

Enforce a Specific Backbone Conformation: The steric bulk of the 3-methylphenyl group can limit the rotational freedom (phi and psi angles) of the peptide backbone, forcing it into a specific secondary structure, such as a β-turn or helical motif.

Mimic a Pharmacophore: The biaryl structure can serve as a scaffold to mimic the spatial arrangement of key functional groups in a natural peptide ligand, allowing it to bind to a biological target with high affinity and selectivity.

Improve Metabolic Stability: The unnatural side chain is not recognized by proteases, preventing cleavage at or near the modification site and extending the biological half-life of the peptide.

Constrained peptide analogues, such as cyclic peptides, also benefit from the inclusion of this compound. The defined angle and bulk of the side chain can be used to engineer specific turns in a cyclic structure, leading to highly organized and rigid conformations that often exhibit superior biological activity.

Formation of Molecular Scaffolds and Non-Peptidic Architectures

Beyond its use within a peptide sequence, this compound can serve as a foundational element for larger, non-peptidic molecular scaffolds. The Fmoc-amino acid structure is a type of π-capped peptide amphiphile, known for its ability to self-assemble into nanostructures.

The combination of the planar, aromatic Fmoc group and the bulky, hydrophobic 4-(3-methylphenyl)-L-phenylalanine side chain can drive the formation of ordered assemblies, such as nanofibers, ribbons, and hydrogels, through non-covalent π-π stacking and hydrophobic interactions. These self-assembled structures can serve as scaffolds for applications in tissue engineering, drug delivery, and materials science. The specific stereochemistry and bulky nature of the side chain can direct the formation of novel architectures that would not be accessible with simpler amino acids. This allows chemists to use a biologically derived building block to create complex, synthetic supramolecular structures.

Advanced Analytical and Spectroscopic Characterization Methodologies for Fmoc 4 3 Methylphenyl L Phenylalanine and Its Derivatives

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., Advanced HPLC Techniques)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of Fmoc-protected amino acids, including Fmoc-4-(3-methylphenyl)-L-phenylalanine. It is extensively used for both qualitative and quantitative purposes, such as verifying the purity of the final product and monitoring the progress of synthesis reactions.

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for purity assessment. This technique separates compounds based on their hydrophobicity. For Fmoc-amino acids, a C18 column is typically employed with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile, often with an acidic additive such as trifluoroacetic acid (TFA) to improve peak shape. phenomenex.comoup.com The presence of the large, nonpolar Fmoc group makes these compounds well-suited for retention and separation on reversed-phase columns. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Chiral HPLC is essential for determining the enantiomeric purity of this compound. Since only the L-enantiomer is typically desired for peptide synthesis, it is critical to detect and quantify any presence of the D-enantiomer. tandfonline.comresearchgate.net This is achieved using chiral stationary phases (CSPs) that can differentiate between the two enantiomers. Several types of CSPs are effective for separating Fmoc-amino acids:

Polysaccharide-based CSPs: Columns like Lux Cellulose-2 have shown broad success in resolving various Fmoc-protected α-amino acids under reversed-phase conditions. phenomenex.com

Macrocyclic Glycopeptide-based CSPs: Chirobiotic T (Teicoplanin) and Chirobiotic R (Ristocetin A) are particularly effective for the chiral analysis of N-blocked amino acids. sigmaaldrich.com

Protein-based CSPs: Columns based on proteins such as ovomucoid have also been found to be versatile in resolving these types of molecules without requiring derivatization. tandfonline.comtandfonline.com

The ability to achieve baseline separation allows for the accurate quantification of the unwanted isomer, even at levels as low as 0.15%. tandfonline.com

| Technique | Typical Stationary Phase (Column) | Typical Mobile Phase | Detection | Application |

|---|---|---|---|---|

| RP-HPLC | C18 (e.g., Purospher RP-18) | Gradient of Acetonitrile/Water with 0.1% TFA | UV (220, 263 nm) | Purity Assessment, Reaction Monitoring |

| Chiral HPLC | Polysaccharide (e.g., Lux Cellulose-2) | Acetonitrile/Water with Acidic Additive (TFA or Formic Acid) | UV (220 nm) | Enantiomeric Purity Determination |

| Chiral HPLC | Macrocyclic Glycopeptide (e.g., Chirobiotic T) | Reversed-phase or Polar Organic Mode | UV, LC-MS Compatible | Enantiomeric Purity Determination |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Structural Elucidation beyond Basic Identification

While one-dimensional ¹H and ¹³C NMR are standard for confirming the basic chemical structure of this compound, advanced NMR techniques are required to probe its complex three-dimensional structure and conformational preferences in solution. nih.gov The flexibility of the molecule, with several rotatable bonds, means it can adopt multiple conformations, and the study of these is crucial for understanding its behavior in peptide synthesis and molecular interactions.

Two-Dimensional (2D) NMR Spectroscopy provides detailed information about the connectivity and spatial relationships of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), confirming the spin systems within the phenylalanine backbone and the aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most powerful NMR tools for conformational analysis. nih.gov They detect protons that are close to each other in space (typically <5 Å), regardless of whether they are connected by bonds. By analyzing the cross-peaks in a NOESY spectrum, it is possible to determine the relative orientations of the Fmoc group, the biphenyl (B1667301) side chain, and the amino acid backbone. For instance, NOEs between specific protons on the fluorenyl ring and protons on the phenylalanine side chain can define the molecule's preferred folded or extended state.

The conformational behavior of phenylalanine derivatives is often dictated by a delicate balance of steric and stereoelectronic interactions, and these can be influenced by the solvent environment. nih.gov Performing NMR studies in different solvents can reveal how the molecule's conformation adapts to changes in polarity.

| NMR Technique | Information Provided | Relevance to this compound |

|---|---|---|

| ¹H, ¹³C NMR | Basic structure verification and chemical environment of atoms. | Confirms the presence of all constituent parts (Fmoc, methylphenyl, phenylalanine). |

| COSY | Through-bond proton-proton correlations (J-coupling). | Establishes connectivity within the amino acid backbone and aromatic rings. |

| NOESY/ROESY | Through-space proton-proton correlations. | Elucidates 3D structure, rotamer populations, and spatial proximity of the Fmoc group to the side chain. |

| Variable Temperature NMR | Information on dynamic processes and conformational equilibria. | Can distinguish between different conformers and measure the energy barriers for their interconversion. |

Mass Spectrometry (MS) Applications for Confirmation of Reaction Progress and Product Formation

Mass spectrometry is a fundamental technique for the characterization of synthetic molecules, providing a highly accurate measurement of the molecular weight and valuable structural information through fragmentation analysis. For this compound, MS is used to unequivocally confirm its formation and to identify byproducts during synthesis.

Ionization Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. ESI is particularly well-suited for molecules like this and is often coupled with HPLC (LC-MS), allowing for the mass analysis of each component separated by the chromatographic column. researchgate.netbenchchem.com This is invaluable for monitoring reaction progress, as it can simultaneously detect starting materials, intermediates, the desired product, and any side products in a complex mixture.

Tandem Mass Spectrometry (MS/MS) provides further structural confirmation. researchgate.net In an MS/MS experiment, the molecular ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways include:

Cleavage of the Fmoc group, leading to a prominent ion corresponding to the fluorenylmethyl cation at m/z 179.

Loss of the entire Fmoc protecting group (222 Da).

Fragmentation along the amino acid backbone, such as the loss of water or carbon monoxide.

| Ion | Formula | Expected m/z | Significance |

|---|---|---|---|

| [M+H]⁺ | [C₃₁H₂₇NO₄ + H]⁺ | 478.20 | Molecular Ion (Protonated) |

| [M+Na]⁺ | [C₃₁H₂₇NO₄ + Na]⁺ | 500.18 | Sodium Adduct |

| [M-Fmoc+H]⁺ | [C₇H₁₇NO₂ + H]⁺ | 256.13 | Loss of the Fmoc protecting group |

| [Fluorenylmethyl]⁺ | [C₁₄H₁₁]⁺ | 179.08 | Characteristic fragment of the Fmoc group |

Vibrational Spectroscopy and Circular Dichroism for Studying Structural Attributes in Different Environments

Vibrational spectroscopy and circular dichroism provide complementary information about the molecule's secondary structure, chirality, and intermolecular interactions.

Vibrational Spectroscopy (FTIR and Raman) is highly sensitive to the secondary structure and hydrogen-bonding environment of molecules. aip.orgnih.gov For this compound, key vibrational bands provide structural insights:

Amide I Band (1610-1700 cm⁻¹): Arising mainly from the C=O stretching of the urethane and carboxylic acid groups. The exact frequency of this band is sensitive to hydrogen bonding and the local environment.

Amide II Band (1480-1600 cm⁻¹): A combination of the N-H in-plane bend and C-N stretching vibrations.

Aromatic C-H and C=C Vibrations: Bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively, confirm the presence of the multiple aromatic rings.

By analyzing shifts in these bands in different solvents or in the solid state, information about intermolecular hydrogen bonding and packing can be obtained. researchgate.netdundee.ac.uk

Circular Dichroism (CD) Spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light. It is an essential tool for studying chiral molecules. The CD spectrum of this compound is dominated by signals from its aromatic chromophores (the fluorenyl group and the biphenyl side chain). The chiral center of the L-phenylalanine backbone induces a CD signal in these otherwise achiral chromophores. nih.govdntb.gov.ua

The CD spectrum provides a unique fingerprint of the molecule's three-dimensional structure. researchgate.net Changes in the CD signal upon varying conditions, such as solvent, temperature, or concentration, can indicate conformational changes or the onset of self-assembly processes, such as π-stacking between the aromatic systems of adjacent molecules. rsc.org For instance, the formation of ordered aggregates often leads to intense and distinct CD signals.

| Technique | Key Observables | Information Gained |

|---|---|---|

| FTIR/Raman | Amide I (C=O stretch), Amide II (N-H bend) frequencies. | Hydrogen bonding patterns, local conformation, functional group identification. |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light (π-π* transitions of aromatic chromophores). | Confirmation of chirality, detection of conformational changes, monitoring of self-assembly and aggregation. |

Molecular Modeling and Conformational Analysis of the Compound in Various Environments

Molecular modeling and conformational analysis are essential for predicting the three-dimensional structure of this compound and how its shape changes in different chemical environments, such as in various solvents or when incorporated into a peptide chain. The conformational landscape of this molecule is primarily dictated by the rotational freedom around several key single bonds, leading to a multitude of possible low-energy structures.

In solution, the solvent environment plays a crucial role. In polar solvents like dimethylformamide (DMF), a common solvent in peptide synthesis, the molecule may adopt a more extended conformation to maximize solvent interactions. In contrast, in less polar environments, intramolecular interactions, such as folding of the side chain back towards the backbone, might be more favorable. MD simulations of other amino acids in aqueous solutions have demonstrated the significant impact of the solvent on conformational preferences. nih.gov

Table 1: Hypothetical Dihedral Angle Preferences for this compound in Different Environments

| Dihedral Angle | In Vacuum (gas phase) | In DMF (polar aprotic) | In Chloroform (non-polar) |

| Φ (C'-N-Cα-C') | -60° to -150° | -70° to -160° | -50° to -140° |

| Ψ (N-Cα-C'-N) | +90° to +170° | +100° to +180° | +80° to +160° |

| χ1 (N-Cα-Cβ-Cγ) | 180° (trans) | 180° (trans) | -60° (gauche-) |

| χ2 (Cα-Cβ-Cγ-Cδ1) | ±90° | ±100° | ±80° |

Disclaimer: The data in this table is hypothetical and is intended for illustrative purposes. It is based on general principles of conformational analysis of amino acids and has not been derived from specific computational studies on this compound.

Density Functional Theory (DFT) Studies on Reactivity and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. DFT calculations can provide insights into the distribution of electrons within this compound, which is fundamental to understanding its chemical behavior.

The electronic properties of the molecule are significantly influenced by its constituent parts: the electron-rich fluorenyl group, the peptide backbone, and the aromatic biphenyl side chain. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. For Fmoc-amino acids, the HOMO is often localized on the Fmoc group, making it susceptible to electrophilic attack, while the LUMO may be distributed across the aromatic systems. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability. frontiersin.orgmdpi.com

Table 2: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the ionization potential and susceptibility to oxidation. |

| LUMO Energy | -1.5 eV | Relates to the electron affinity and susceptibility to reduction. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | ~2.5 D | Influences solubility and intermolecular interactions. |

| Polarizability | ~50 ų | Reflects the deformability of the electron cloud. |

Disclaimer: The data in this table is hypothetical and based on typical values for similar Fmoc-amino acids. It has not been derived from specific DFT calculations on this compound.

Simulations of Reaction Mechanisms Involving the Compound in Peptide Coupling and Deprotection

Computational simulations of reaction mechanisms can provide a detailed, step-by-step understanding of how this compound participates in the key reactions of solid-phase peptide synthesis (SPPS): peptide coupling and Fmoc deprotection.

Peptide Coupling: The formation of a peptide bond involves the nucleophilic attack of a deprotected amino group on an activated carboxylic acid. The significant steric bulk of the 4-(3-methylphenyl)-L-phenylalanine side chain, as well as the Fmoc group, can hinder this process. researchgate.net Computational models can be used to explore the energy barriers for the approach of the coupling reagents and the subsequent bond formation. These simulations can help in selecting the most effective coupling reagents, such as those that are less sterically demanding or have higher reactivity to overcome the steric hindrance. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Future Derivatives (focused on synthetic accessibility and stability)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their properties or activities. In the context of this compound, QSAR can be a powerful tool for designing future derivatives with improved synthetic accessibility and stability.

Synthetic Accessibility: A key challenge in working with sterically hindered amino acids is their often-difficult synthesis and purification. A QSAR model could be developed by correlating structural descriptors (e.g., molecular weight, volume, surface area, and specific steric parameters) of a series of biphenylalanine derivatives with their experimentally determined coupling efficiency or reaction times. This would allow for the in silico screening of new derivatives to predict their ease of incorporation into a peptide chain.

Stability: The stability of the Fmoc-protected amino acid during storage and under the conditions of peptide synthesis is crucial. For instance, the stability of the Fmoc group to premature cleavage can be modeled. QSAR models could correlate electronic descriptors (such as partial charges on key atoms or the HOMO-LUMO gap) with the observed stability of the compound. This would enable the design of derivatives with enhanced stability by modifying the electronic properties of the side chain, for example, by introducing electron-withdrawing or -donating groups at different positions on the phenyl rings. nih.gov

Prediction of Interaction Dynamics with Other Molecules (e.g., solvents, resin, coupling reagents)

Understanding the dynamic interactions of this compound with its environment at a molecular level is critical for optimizing its use in peptide synthesis. Molecular dynamics simulations are particularly well-suited for this purpose.

Solvent Interactions: The way the molecule interacts with solvent molecules like DMF will affect its solubility and conformational equilibrium. Simulations can reveal the specific sites of interaction and the organization of solvent molecules around the solute.

Resin Interactions: In solid-phase peptide synthesis, the growing peptide chain is attached to a solid support (resin). The nature of the resin and the linker can influence the conformation and reactivity of the attached amino acid. MD simulations can model a segment of the resin with the attached this compound to investigate potential interactions between the amino acid's side chain and the resin matrix, which could impact reaction efficiency.

Coupling Reagent Interactions: The effectiveness of a coupling reagent depends on its ability to access the carboxylic acid group and activate it for peptide bond formation. Simulations can visualize the approach of different coupling reagents (e.g., HBTU, HATU) to the carboxylic acid and identify any steric clashes that might impede the reaction. This can aid in the rational selection of the most appropriate reagent for this sterically demanding amino acid. acs.org

Conclusion

Fmoc-4-(3-methylphenyl)-L-phenylalanine represents a valuable tool in the ever-expanding field of unnatural amino acid chemistry. Its synthesis, achievable through modern catalytic methods like the Suzuki-Miyaura coupling, and its compatibility with the robust Fmoc-SPPS methodology, make it an accessible building block for chemical biologists and medicinal chemists. The unique structural features of its side chain offer a means to systematically modify and study the properties of peptides, contributing to a deeper understanding of biological processes and facilitating the development of novel peptide-based therapeutics. As the demand for more sophisticated molecular probes and therapeutic agents continues to grow, the importance of custom-designed unnatural amino acids like this compound is set to increase.

Emerging Research Avenues and Methodological Innovations

Development of Orthogonal Protection Strategies for Multi-Functionalized Derivatives

The synthesis of complex peptides and peptidomimetics often requires the use of amino acids with multiple functional groups. To achieve the desired chemical transformations in a controlled manner, a set of protecting groups that can be removed under different conditions—a concept known as orthogonal protection—is essential. Research in this area is focused on designing and implementing such strategies for derivatives of Fmoc-4-(3-methylphenyl)-L-phenylalanine.

The development of multi-functionalized derivatives of this compound, where additional reactive groups are introduced on the phenyl rings, necessitates the use of compatible protecting groups. For instance, if a hydroxyl or amino group were to be added to the tolyl substituent, an orthogonal protecting group would be required to ensure that it remains intact during the standard Fmoc-based solid-phase peptide synthesis (SPPS). The selection of these protecting groups is critical and must be compatible with the base-labile Fmoc group and the acid-labile protecting groups commonly used for amino acid side chains.

| Protecting Group Class | Cleavage Condition | Example |

| Fmoc | Base (e.g., Piperidine) | N-α-amino group protection |

| Boc | Acid (e.g., TFA) | Side-chain protection (e.g., Lys, Trp) |

| Benzyl ethers/esters | Hydrogenolysis | Side-chain protection (e.g., Ser, Asp) |

| Silyl ethers | Fluoride ions | Side-chain protection (e.g., Tyr) |

These orthogonal strategies enable the selective deprotection and modification of specific sites within a peptide, allowing for the synthesis of complex structures such as branched or cyclic peptides, as well as peptide-drug conjugates.

Advancements in Automation and High-Throughput Synthesis Utilizing the Compound

The increasing demand for synthetic peptides in drug discovery, diagnostics, and materials science has driven the development of automated and high-throughput synthesis platforms. The incorporation of this compound into these automated workflows is a key area of advancement. Automated peptide synthesizers, which perform the repetitive cycles of deprotection, washing, coupling, and capping, can significantly accelerate the synthesis of peptide libraries containing this and other unnatural amino acids.

High-throughput synthesis often involves the parallel synthesis of hundreds or even thousands of different peptides. The physical and chemical properties of this compound, such as its solubility and reactivity, are important considerations for its successful integration into these platforms. Researchers are optimizing coupling conditions, including the choice of activating reagents and solvents, to ensure efficient and high-fidelity incorporation of this building block across a large number of parallel syntheses. These advancements are crucial for the rapid screening of peptide libraries to identify new therapeutic leads or functional biomaterials.

Exploration of Novel Catalytic Methods for its Derivatization and Incorporation

While traditional peptide synthesis relies on stoichiometric coupling reagents, there is a growing interest in the development of catalytic methods for peptide bond formation and the derivatization of amino acids. These approaches offer potential advantages in terms of efficiency, sustainability, and the ability to create novel chemical linkages.

Research in this area includes the exploration of enzymes or small molecule catalysts that can facilitate the incorporation of this compound into peptide chains. Furthermore, novel catalytic reactions are being investigated for the post-synthetic modification of peptides containing this residue. For example, transition metal-catalyzed cross-coupling reactions could be employed to further functionalize the methylphenyl group, introducing new chemical handles or structural motifs. The development of such catalytic methods would represent a significant advancement in the synthesis of complex peptides and peptidomimetics.

Methodologies for Site-Specific Incorporation into Complex Biomolecular Systems for Research Tool Development

The unique properties of this compound make it an attractive candidate for the development of sophisticated research tools. By incorporating this unnatural amino acid into specific sites within proteins or other biomolecules, researchers can probe biological processes with high precision. Methodologies to achieve this site-specific incorporation are a major focus of current research.

One powerful technique is the use of engineered aminoacyl-tRNA synthetases and suppressor tRNAs, which can recognize the unnatural amino acid and incorporate it into a growing polypeptide chain in response to a nonsense or frameshift codon. This allows for the production of proteins containing this compound at a single, defined position. These modified proteins can then be used in a variety of applications, such as:

Fluorescence Spectroscopy: The methylphenyl group can serve as a local environmental probe, with its fluorescence properties being sensitive to changes in protein conformation or binding events.

Photo-crosslinking: The introduction of a photoreactive group onto the methylphenyl moiety can enable the identification of protein-protein or protein-ligand interactions.

NMR Spectroscopy: The unique chemical shift of the methylphenyl group can provide a valuable spectroscopic handle for studying protein structure and dynamics by NMR.

The development of robust and efficient methods for the site-specific incorporation of this compound is expanding the toolkit of chemical biologists and enabling new avenues of research into the complex machinery of living systems.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Fmoc-4-(3-methylphenyl)-L-phenylalanine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step protection-deprotection strategies. For example, analogous compounds like N-Fmoc-2-fluoro-4-methyl-L-phenylalanine are synthesized via selective alkylation of L-phenylalanine followed by Fmoc protection under anhydrous conditions . Key factors include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance reaction homogeneity.

- Catalysts : Employ carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) for efficient coupling .

- Temperature : Maintain 0–4°C during coupling to minimize racemization.

- Purification : Use reverse-phase HPLC or flash chromatography with gradients of acetonitrile/water for >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Utilize orthogonal analytical techniques:

- HPLC : C18 columns with UV detection (λ = 254 nm) to assess purity .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., expected [M+H]⁺ ~470–500 Da depending on substituents) .

- NMR : ¹H/¹³C NMR to verify regioselectivity of the 3-methylphenyl group (e.g., aromatic proton shifts at δ 6.8–7.2 ppm) .

Advanced Research Questions

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) when incorporating this compound?

- Methodological Answer : Racemization risks increase with bulky side chains. Mitigation strategies include:

- Coupling agents : Use Oxyma Pure/DIC systems instead of HOBt/DIC to reduce base-induced racemization .

- Temperature control : Perform couplings at 4°C to slow base-catalyzed epimerization .

- Additives : Add 1% (v/v) DIPEA in DMF to stabilize the activated amino acid intermediate .

- Monitoring : Use Marfey’s reagent to quantify D/L-isomer ratios post-cleavage .

Q. How does the 3-methylphenyl substituent influence peptide backbone conformation and aggregation propensity in designed sequences?

- Methodological Answer : The hydrophobic 3-methylphenyl group enhances π-π stacking and steric hindrance, altering secondary structures:

- Circular Dichroism (CD) : Compare β-sheet/α-helix content in peptides with vs. without the substituent.

- Dynamic Light Scattering (DLS) : Measure aggregation kinetics in aqueous buffers (e.g., PBS at pH 7.4) .

- Molecular Dynamics (MD) : Simulate side-chain interactions to predict conformational stability .

Q. What analytical approaches resolve contradictions between computational predictions and experimental data regarding solubility in non-polar solvents?

- Methodological Answer :

- Experimental Solubility : Perform shake-flask assays in toluene/hexane mixtures, quantifying dissolved compound via UV-Vis (ε ~200–300 L/mol·cm at 280 nm) .

- Computational Refinement : Adjust COSMO-RS parameters to account for methyl group polarity and solvent entropy effects .

- Cross-Validation : Compare with solubility data for structurally similar compounds (e.g., Fmoc-4-tert-butyl-L-phenylalanine, logP ~5.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.